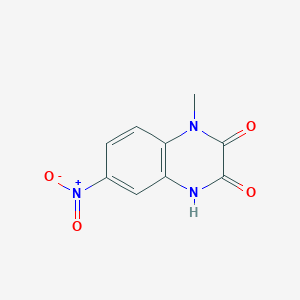

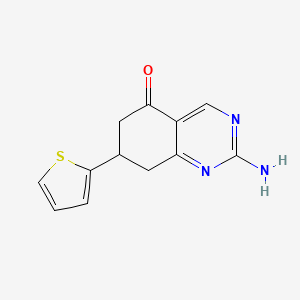

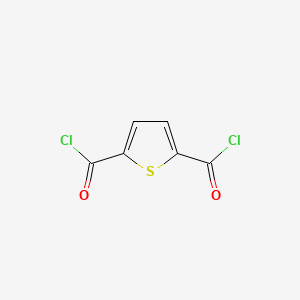

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Übersicht

Beschreibung

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, commonly known as 2-AQT, is a novel heterocyclic compound that is of great interest to the scientific research community due to its potential applications in various fields. This compound is a derivative of quinazolinone, which is an aromatic heterocycle that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. 2-AQT is a unique compound that has several unique properties, including its ability to act as a ligand, its high reactivity towards nucleophiles, and its ability to form stable complexes with metal ions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

The thiophene moiety present in the compound has been associated with a wide range of therapeutic properties, including antimicrobial activity. Compounds with thiophene rings have been reported to show significant inhibitory effects against various organisms, particularly Bacillus subtilis , Escherichia coli , Proteus vulgaris , and Staphylococcus aureus . The compound under analysis could potentially be synthesized into derivatives that target specific microbial pathways, offering a new class of antimicrobial agents.

Pharmaceutical Research: Anti-inflammatory and Anti-cancer Properties

Thiophene derivatives are known for their anti-inflammatory and anti-cancer activities. The compound could be investigated for its potential to modulate biological pathways related to inflammation and cancer cell proliferation. This could lead to the development of novel therapeutic agents for treating chronic inflammatory diseases and various forms of cancer .

Material Science: Organic Semiconductors

The structural configuration of thiophene-containing compounds makes them suitable for use in organic semiconductors. Their electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Research into the electronic applications of such compounds is a promising field that could lead to advancements in material science .

Drug Design: Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases. Thiophene derivatives have shown potential as kinase inhibitors. The subject compound could be used as a scaffold for designing inhibitors that can modulate kinase activity, which is particularly relevant in the treatment of cancers and autoimmune diseases .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

The compound’s structure allows for its use as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited to create a diverse library of molecules with potential applications in medicinal chemistry and other fields of research .

Analytical Chemistry: Chromatographic Studies

Due to its unique chemical properties, the compound could be used in chromatographic studies to develop new methods for the separation and analysis of complex mixtures. It could serve as a standard or a derivatization agent to enhance the detection of other substances .

Eigenschaften

IUPAC Name |

2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBIOMBKWGPZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)